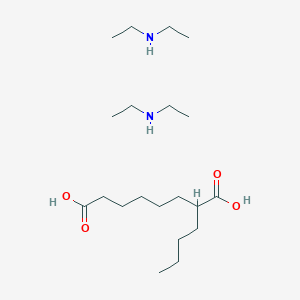![molecular formula C10H7ClN4OS B14217691 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde CAS No. 628710-10-1](/img/structure/B14217691.png)
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an azo group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the azo group and the thiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
Méthodes De Préparation
The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde typically involves the diazotization of 4-aminobenzenediazonium chloride followed by coupling with 4-chloro-1,3-thiazole-5-carbaldehyde. The reaction conditions often include maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to promote the coupling reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The azo group allows for coupling reactions with phenols or aromatic amines, forming azo dyes with various applications.
Applications De Recherche Scientifique
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and photoactive materials.
Industrial Chemistry: It is employed in the synthesis of dyes and pigments due to its vibrant color and stability.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activities or modulation of receptor functions, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde can be compared with other azo-thiazole compounds, such as:
2-[(E)-(4-Nitrophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: This compound has a nitro group instead of an amino group, which can alter its chemical reactivity and biological activity.
2-[(E)-(4-Methylphenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: The presence of a methyl group can affect the compound’s lipophilicity and its interactions with biological targets.
2-[(E)-(4-Hydroxyphenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: The hydroxy group can enhance the compound’s solubility and its ability to form hydrogen bonds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
628710-10-1 |
|---|---|
Formule moléculaire |
C10H7ClN4OS |
Poids moléculaire |
266.71 g/mol |
Nom IUPAC |
2-[(4-aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7ClN4OS/c11-9-8(5-16)17-10(13-9)15-14-7-3-1-6(12)2-4-7/h1-5H,12H2 |
Clé InChI |
YUQOVXCYTFRHKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=NC(=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)




![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)



![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
